molecular formula C14H20BrNO2 B1381286 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine CAS No. 1704065-31-5

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine

Cat. No.: B1381286
CAS No.: 1704065-31-5
M. Wt: 314.22 g/mol
InChI Key: IYVUCCUWMRVXSS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The brominated phenoxy group can engage in various interactions with enzymes and receptors, potentially modulating their activity. The morpholine ring may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .

Comparison with Similar Compounds

4-(3-(5-Bromo-2-methylphenoxy)propyl)morpholine can be compared with other similar compounds, such as:

    Morpholine: A simpler compound with a similar ring structure but lacking the brominated phenoxy group.

    4-(3-(5-Chloro-2-methylphenoxy)propyl)morpholine: A closely related compound where the bromine atom is replaced with chlorine, potentially altering its reactivity and biological activity.

    4-(3-(5-Methylphenoxy)propyl)morpholine: Another related compound without the halogen substituent, which may affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[3-(5-bromo-2-methylphenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-12-3-4-13(15)11-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVUCCUWMRVXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226844
Record name Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-31-5
Record name Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[3-(5-bromo-2-methylphenoxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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